molecular formula C17H27BO3 B7938531 4,4,5,5-Tetramethyl-2-[4-(3-methylbutoxy)phenyl]-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-[4-(3-methylbutoxy)phenyl]-1,3,2-dioxaborolane

Cat. No.: B7938531
M. Wt: 290.2 g/mol
InChI Key: SCQNRRWLACEFDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4,5,5-Tetramethyl-2-[4-(3-methylbutoxy)phenyl]-1,3,2-dioxaborolane is a boronic ester derivative. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by its stability and reactivity, making it a valuable intermediate in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-[4-(3-methylbutoxy)phenyl]-1,3,2-dioxaborolane typically involves the reaction of 4-(3-methylbutoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, often using a solvent like tetrahydrofuran (THF) or toluene. The mixture is heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC). Once the reaction is complete, the product is purified by column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but with optimizations for larger batch sizes. Continuous flow reactors may be employed to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-[4-(3-methylbutoxy)phenyl]-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,4,5,5-Tetramethyl-2-[4-(3-methylbutoxy)phenyl]-1,3,2-dioxaborolane has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-[4-(3-methylbutoxy)phenyl]-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with nucleophiles, facilitating reactions such as cross-coupling. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid pinacol ester
  • 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
  • 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

4,4,5,5-Tetramethyl-2-[4-(3-methylbutoxy)phenyl]-1,3,2-dioxaborolane is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. The presence of the 3-methylbutoxy group enhances its solubility and may influence its interaction with other molecules, making it particularly useful in specialized applications .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[4-(3-methylbutoxy)phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BO3/c1-13(2)11-12-19-15-9-7-14(8-10-15)18-20-16(3,4)17(5,6)21-18/h7-10,13H,11-12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQNRRWLACEFDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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